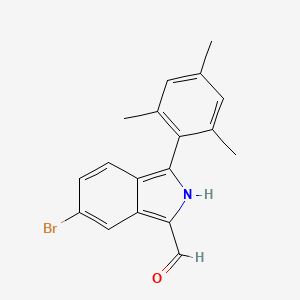

6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde

CAS No.: 358641-90-4

Cat. No.: VC17571709

Molecular Formula: C18H16BrNO

Molecular Weight: 342.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 358641-90-4 |

|---|---|

| Molecular Formula | C18H16BrNO |

| Molecular Weight | 342.2 g/mol |

| IUPAC Name | 6-bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde |

| Standard InChI | InChI=1S/C18H16BrNO/c1-10-6-11(2)17(12(3)7-10)18-14-5-4-13(19)8-15(14)16(9-21)20-18/h4-9,20H,1-3H3 |

| Standard InChI Key | IHXJVCVDLBNNAP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=C(N2)C=O)Br)C |

Introduction

Molecular Architecture and Electronic Properties

The core structure of 6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde derives from the isoindole scaffold, a bicyclic system comprising fused benzene and pyrrole rings. The bromine atom at the 6-position introduces steric bulk and polarizability, while the 2,4,6-trimethylphenyl group—a mesityl derivative—imparts significant steric hindrance and electron-donating effects due to its three methyl substituents . The aldehyde group at the 1-position serves as an electron-withdrawing moiety, creating an electronic gradient across the isoindole system. This interplay between substituents likely influences the compound’s reactivity, solubility, and intermolecular interactions.

Comparative analysis with structurally related compounds highlights critical distinctions. For instance, 3-(2,4,6-trimethylphenyl)-isoindole lacks the bromine and aldehyde groups, resulting in reduced steric and electronic complexity. Similarly, 5-bromoisoindole demonstrates how positional isomerism of the bromine atom alters biological activity profiles. The presence of the aldehyde group in 6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde distinguishes it from analogs like 1-aminoisoindole, where an amino group replaces the formyl functionality.

| Property | 6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde | 3-(2,4,6-trimethylphenyl)-isoindole | 5-Bromoisoindole |

|---|---|---|---|

| Molecular Weight (g/mol) | 342.2 (estimated) | 245.3 | 196.0 |

| Key Functional Groups | Br, Mesityl, Aldehyde | Mesityl | Br |

| Electronic Effects | Electron-withdrawing (aldehyde), electron-donating (mesityl) | Electron-donating (mesityl) | Electron-withdrawing (Br) |

Synthetic Pathways and Methodological Considerations

While no explicit synthesis protocols for 6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde are documented in peer-reviewed literature, plausible routes can be extrapolated from analogous compounds. A multi-step approach might involve:

-

Isoindole Core Formation: Cyclocondensation of o-phthalaldehyde derivatives with appropriate amines could yield the isoindole skeleton. For example, reacting 2-bromo-4,5-dimethylbenzaldehyde with ammonium acetate under acidic conditions might generate the brominated isoindole intermediate .

-

Mesityl Group Introduction: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling between a brominated isoindole and mesitylboronic acid, could install the 2,4,6-trimethylphenyl group . This method is widely employed for aryl-aryl bond formation in heterocyclic systems.

-

Aldehyde Functionalization: Oxidation of a methyl group or direct formylation using Vilsmeier-Haack conditions (POCl₃/DMF) might introduce the aldehyde moiety at the 1-position .

Experimental challenges include managing steric hindrance from the mesityl group during coupling reactions and avoiding over-oxidation of the aldehyde functionality. Purification techniques such as column chromatography or recrystallization would be critical for isolating the target compound from byproducts.

Challenges and Future Directions

Current research gaps include the absence of crystallographic data, detailed spectroscopic characterization (e.g., NMR, IR), and biological testing for 6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde. Future studies should prioritize:

-

X-ray Crystallography: Resolving the compound’s crystal structure would elucidate bond lengths, angles, and intermolecular interactions, as demonstrated for related sulfonated azo compounds .

-

Computational Modeling: Density functional theory (DFT) calculations could predict electronic properties, reaction pathways, and non-covalent interactions.

-

Biological Screening: In vitro assays against cancer cell lines or microbial strains would assess therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume